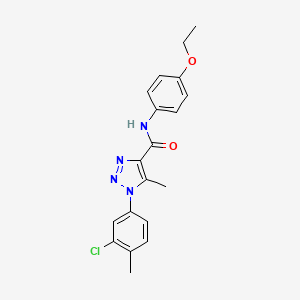

![molecular formula C21H18ClN3O3S2 B2939383 N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1261009-59-9](/img/structure/B2939383.png)

N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a novel derivative synthesized for its potential pharmacological properties . It is an impurity present in Clopidogrel, a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke .

Physical And Chemical Properties Analysis

The compound is a pale yellow powder with a density of 1.23 g/cm3. It has a melting point of 197°C, a boiling point of 534.8°C at 760 mmHg, a flash point of 307.8°C, and a refractive index of 1.645 .Aplicaciones Científicas De Investigación

Pharmacological Properties

Studies have identified compounds with structures similar to the one as having notable pharmacological properties. For instance, thieno[3,2-d]pyrimidine derivatives have been evaluated for their analgesic and anti-inflammatory activities, showing comparable efficacy to acetylsalicylic acid in some cases. This indicates a potential application of these compounds in developing new pain relief and anti-inflammatory drugs (Cannito et al., 1990).

Antitumor Activity

Another significant area of application is in the development of antitumor agents. Thieno[3,2-d]pyrimidine derivatives have been synthesized and tested against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. Some compounds displayed potent anticancer activity, comparable to that of doxorubicin, a widely used chemotherapy medication (Hafez & El-Gazzar, 2017).

Molecular Docking Analysis

Further research has explored the molecular docking analysis of thieno[3,2-d]pyrimidine derivatives, focusing on their anticancer drug potential. These studies have provided insights into the molecular interactions between the compounds and various cancer-related receptors or enzymes, suggesting mechanisms through which they exert their effects (Sharma et al., 2018).

Antimicrobial Activity

Additionally, some derivatives have been explored for their antimicrobial activity, indicating potential use in combating microbial infections. This research highlights the broad spectrum of biological activities possessed by thieno[3,2-d]pyrimidine compounds and related structures, potentially leading to new therapeutic agents (Mistry, Desai, & Intwala, 2009).

Mecanismo De Acción

Target of action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Thiophene is a five-membered heteroaromatic compound that is considered to be a structural alert .

Mode of action

The mode of action of indole and thiophene derivatives can vary widely depending on the specific compound and its targets. They have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical pathways

The biochemical pathways affected by indole and thiophene derivatives can be diverse, depending on the specific compound and its targets. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The ADME properties of indole and thiophene derivatives can vary widely depending on the specific compound. For example, indole is soluble in most organic solvents like alcohol and ether but insoluble in water .

Result of action

The molecular and cellular effects of indole and thiophene derivatives can be diverse, depending on the specific compound and its targets. For example, some indole derivatives have shown inhibitory activity against influenza A .

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S2/c22-16-6-2-1-4-14(16)12-23-18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-15-5-3-10-29-15/h1-6,8,10-11,17,19H,7,9,12-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUJQMMVJZJXHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2939306.png)

![5-[(3-Nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2939307.png)

![(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2939309.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2939312.png)

![(4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2939314.png)

![ethyl 3-methyl-6-oxo-1-(2,2,2-trifluoroethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2939315.png)

![2-Methyl-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2939319.png)

![Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2939323.png)